8,8'-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid
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Overview
Description
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is a complex organic compound characterized by its unique structure. This compound belongs to the class of naphthalene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of pentyl groups: The pentyl groups are introduced through alkylation reactions using pentyl halides and strong bases.
Attachment of octanoic acid groups: This is achieved through esterification or amidation reactions, where octanoic acid or its derivatives are reacted with the naphthalene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch processing: Where each step of the synthesis is carried out in separate reactors.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene.
Hexahydronaphthalene derivatives: Compounds such as 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene.
Uniqueness
8,8’-(5,6-Dipentyl-1,2,4a,5,6,8a-hexahydronaphthalene-1,2-diyl)dioctanoic acid is unique due to its specific structural features, such as the presence of pentyl and octanoic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
488780-90-1 |
---|---|
Molecular Formula |
C36H62O4 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
8-[1-(7-carboxyheptyl)-5,6-dipentyl-1,2,4a,5,6,8a-hexahydronaphthalen-2-yl]octanoic acid |
InChI |
InChI=1S/C36H62O4/c1-3-5-13-19-29-25-27-34-32(22-16-10-8-12-18-24-36(39)40)30(20-15-9-7-11-17-23-35(37)38)26-28-33(34)31(29)21-14-6-4-2/h25-34H,3-24H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
JVKBKHVHMOBWOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C=CC2C(C1CCCCC)C=CC(C2CCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
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